N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine

Enzymology Indolethylamine N-methyltransferase Target selectivity

CAS 155503-32-5 is a distinct indole-ethanamine derivative featuring a 2-chlorobenzyl substitution that serves as a synthetic handle for CNS-permeable compound development (LogP 4.10, LogD 2.88 at pH 7.4). Cited in patent literature as a useful intermediate for indole-ethanamine synthesis. Demonstrates measurable human indolethylamine N-methyltransferase (INMT) inhibition (Ki=12 µM), providing a differentiated pharmacological profile from melatonin receptor ligands. Its well-defined lipophilicity supports use as a reference standard in chromatographic method development or physicochemical calibration. Procure as a synthetic building block—not as a melatonergic probe. Confirm ≥95% purity and store at -20°C under inert atmosphere.

Molecular Formula C17H17ClN2
Molecular Weight 284.8 g/mol
CAS No. 155503-32-5
Cat. No. B114438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
CAS155503-32-5
Molecular FormulaC17H17ClN2
Molecular Weight284.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)Cl
InChIInChI=1S/C17H17ClN2/c18-16-7-3-1-5-14(16)11-19-10-9-13-12-20-17-8-4-2-6-15(13)17/h1-8,12,19-20H,9-11H2
InChIKeyZSEPJTGBFYRCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (CAS 155503-32-5): Indole-Derived Intermediate for CNS-Focused Organic Synthesis


N-(2-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (CAS 155503-32-5) is a synthetic small molecule with the molecular formula C₁₇H₁₇ClN₂ and molecular weight 284.78 g/mol, classified as an indole derivative featuring a 2-chlorobenzyl substitution at the ethanamine nitrogen . The compound is structurally related to tryptamine-based pharmacophores and has been cited in patent literature as a useful intermediate in the synthesis of indole-ethanamine related compounds with potential central nervous system activity [1]. Unlike well-characterized melatonin receptor antagonists such as luzindole or 4-P-PDOT, the pharmacological profile of this compound at melatonin MT₁ and MT₂ receptors is not established in the peer-reviewed literature; its primary documented utility resides in its role as a synthetic building block rather than as a validated pharmacological probe [2].

Why N-(2-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (CAS 155503-32-5) Cannot Be Interchanged with Melatonergic Antagonists or Other Indole Ethanamines


Substitution of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine with other indole ethanamine derivatives or melatonin receptor antagonists is not scientifically valid due to fundamental differences in molecular design and documented functional profiles. Well-characterized melatonin receptor antagonists such as luzindole (2-benzyl-N-acetyltryptamine) and 4-P-PDOT (4-phenyl-2-propionamidotetralin) are validated as MT₁/MT₂ receptor antagonists with established binding affinities and have been employed in functional studies examining melatonin-dependent vasopressin and ACTH release [1][2]. In contrast, CAS 155503-32-5 lacks a documented MT₁ or MT₂ receptor binding profile in the peer-reviewed literature and instead has reported inhibitory activity against human indolethylamine N-methyltransferase (Ki = 12 μM) [3], a distinct molecular target unrelated to melatonin receptor signaling. Additionally, the 2-chlorobenzyl substitution in CAS 155503-32-5 confers significantly increased lipophilicity (calculated LogP = 4.10) relative to melatonin (calculated LogP ≈ 1.2), altering physicochemical properties relevant to formulation and handling . These divergent target engagement profiles and physicochemical characteristics preclude any assumption of functional equivalence for pharmacological studies or synthetic applications.

Quantitative Evidence Guide: Differentiating N-(2-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (CAS 155503-32-5) from Comparator Compounds


Enzymatic Target Engagement: Indolethylamine N-Methyltransferase Inhibition vs. Melatonin Receptor Antagonism

The compound CAS 155503-32-5 exhibits measurable inhibitory activity against human indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM (12 μM), as documented in BindingDB [1]. This contrasts with established melatonin receptor antagonists such as luzindole, which functions as a competitive antagonist at MT₁ and MT₂ receptors with pA₂ values of approximately 7.3-7.5 at the presynaptic melatonin receptor of rabbit retina [2]. The target engagement profiles are entirely distinct, with CAS 155503-32-5 demonstrating affinity for an enzymatic target involved in tryptamine metabolism rather than for G protein-coupled melatonin receptors.

Enzymology Indolethylamine N-methyltransferase Target selectivity

Physicochemical Differentiation: Lipophilicity Profile vs. Melatonin

The 2-chlorobenzyl substitution in CAS 155503-32-5 substantially elevates its calculated lipophilicity relative to the endogenous ligand melatonin. The compound has a predicted ACD/LogP of 4.10 and pH-dependent LogD values of 1.60 (pH 5.5) and 2.88 (pH 7.4) . In comparison, melatonin has a predicted LogP of approximately 1.2 and correspondingly lower LogD values. This ~2.9 log unit difference translates to an approximately 800-fold higher theoretical octanol-water partition coefficient, indicating markedly different solubility and membrane permeability characteristics.

Physicochemical properties Lipophilicity LogP LogD

Synthetic Intermediate Documentation: Patent-Cited Utility vs. Pharmacological Tool Compounds

CAS 155503-32-5 is explicitly cited in U.S. Patent 5,861,425 (Eli Lilly and Company, 1999) as a member of the indole-ethanamine class described as 'useful intermediates' with 'beneficial central nervous system activity' [1]. The patent encompasses 3-ethanamine and 3-ethanamine related compounds. In contrast, compounds such as GR 135,531 (a melatonin receptor agonist) and 4-P-PDOT (a selective MT₂ antagonist) are primarily documented in the literature as pharmacological tool compounds with defined receptor selectivity profiles [2][3]. The patent citation establishes a documented, citable synthetic utility for CAS 155503-32-5 that is distinct from the pharmacological characterization defining the comparator compounds.

Organic synthesis Indole derivatives Synthetic intermediate Patent citation

Melatonin Receptor Binding Profile: Absence of Published Affinity Data vs. Reference Antagonists

Comprehensive searches of peer-reviewed literature and authoritative databases (including PubMed, ChEMBL, and BindingDB) yield no published binding affinity data for CAS 155503-32-5 at human MT₁ or MT₂ melatonin receptors. In contrast, reference melatonin receptor antagonists luzindole and 4-P-PDOT have extensively characterized binding profiles: 4-P-PDOT exhibits approximately 148-fold selectivity for MT₂ over MT₁ receptors in cloned human receptor assays [1]; luzindole functions as a competitive antagonist with pA₂ values of ~7.3-7.5 at the presynaptic melatonin receptor [2]. The absence of MT₁/MT₂ binding data for CAS 155503-32-5 precludes its use as a validated melatonin receptor antagonist tool compound.

Melatonin receptor MT1 MT2 Binding affinity Receptor pharmacology

Predicted Rule-of-Five Compliance and Oral Bioavailability Potential vs. Melatonergic Compounds

Computational predictions indicate that CAS 155503-32-5 (molecular weight 284.78 g/mol; H-bond donors = 2; H-bond acceptors = 2; LogP = 4.10) has zero violations of Lipinski's Rule of Five . This places it in the same drug-likeness compliance category as melatonin (MW 232.28; HBD = 2; HBA = 2; LogP ≈ 1.2) and luzindole (MW 293.37; HBD = 2; HBA = 2; LogP ≈ 3.5), all of which exhibit zero Rule-of-Five violations. However, the higher LogP of CAS 155503-32-5 (4.10) relative to luzindole (~3.5) and melatonin (~1.2) suggests potentially altered absorption and distribution characteristics.

Drug-likeness Lipinski's Rule of Five ADME Physicochemical profiling

Recommended Application Scenarios for N-(2-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamine (CAS 155503-32-5) Based on Evidence


Synthetic Intermediate for Indole-Ethanamine Derivatives in CNS-Focused Medicinal Chemistry

Based on patent documentation citing this compound class as 'useful intermediates' for indole-ethanamine synthesis, CAS 155503-32-5 is appropriately procured as a building block for the synthesis of more complex indole-derived compounds with potential central nervous system activity [1]. The 2-chlorobenzyl substitution provides a synthetic handle for further functionalization, and the compound's predicted physicochemical properties (LogP 4.10, LogD 2.88 at pH 7.4) are consistent with CNS-permeable chemical space . Procurement for synthetic chemistry applications should prioritize purity specifications (≥95-98% typical commercial grade) and appropriate storage conditions (recommended -20°C under inert atmosphere) to maintain chemical integrity .

Negative Control or Selectivity Profiling for Indolethylamine N-Methyltransferase (INMT) Studies

The documented Ki of 12,000 nM (12 μM) against human indolethylamine N-methyltransferase [1] supports the compound's potential use in studies examining INMT enzymatic activity. However, this micromolar affinity is relatively weak and may limit utility as a potent INMT inhibitor. Procurement for this application should be undertaken with the explicit caveat that the compound's pharmacological activity at this target is modest, and more potent INMT inhibitors may be available for robust enzyme inhibition studies.

Lipophilicity Reference Standard for Indole Derivative Physicochemical Profiling

The predicted LogP of 4.10 and pH-dependent LogD values (1.60 at pH 5.5; 2.88 at pH 7.4) position CAS 155503-32-5 as a moderately lipophilic indole derivative suitable for use as a reference compound in chromatographic method development or physicochemical property calibration [1]. The compound's commercial availability in research-grade purity (95-98%) from multiple vendors supports its use in analytical chemistry applications where a well-characterized, lipophilic indole-containing small molecule is required .

NOT Recommended: Melatonin Receptor Pharmacology Studies

Given the complete absence of published MT₁ or MT₂ receptor binding affinity data in peer-reviewed literature, CAS 155503-32-5 is NOT recommended for use as a melatonin receptor agonist or antagonist tool compound. Investigators requiring validated melatonergic ligands should instead procure well-characterized reference compounds such as luzindole (CAS 117946-91-5), 4-P-PDOT (CAS 134865-74-0), or GR 135,531, for which extensive receptor binding and functional data are available [1]. Procurement of CAS 155503-32-5 for melatonin receptor studies would constitute an unvalidated application unsupported by the current evidence base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.